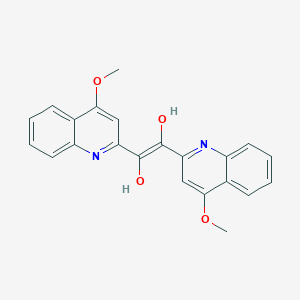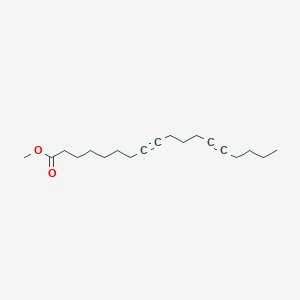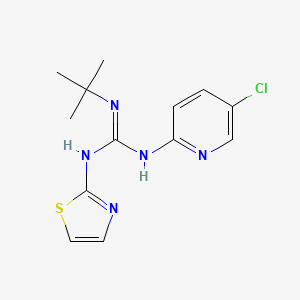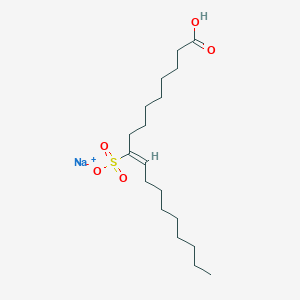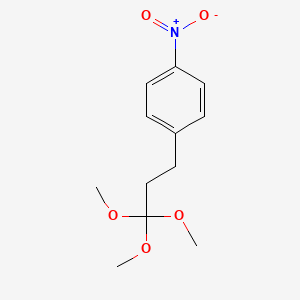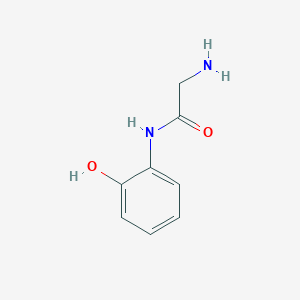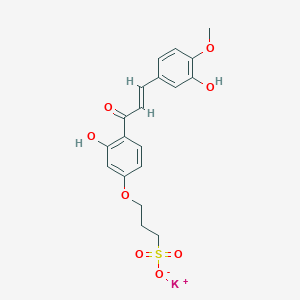
3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt typically involves multiple steps. One common method starts with the preparation of the core structure through a series of condensation reactions. The hydroxyl and methoxy groups are introduced through selective functionalization reactions. The sulfonic acid group is then added via sulfonation, and the final product is obtained by neutralizing the sulfonic acid with potassium hydroxide to form the monopotassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may be used to enhance reaction rates and selectivity. The final product is purified through crystallization, filtration, and drying processes to ensure high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxy-4-methoxyphenyl)-1-propanesulfonic acid: Lacks the additional hydroxyl and carbonyl groups.
4-(3-Hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid: Similar structure but different functional group arrangement.
Uniqueness
The uniqueness of 3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and methoxy groups, along with the sulfonic acid group, allows for versatile interactions in various chemical and biological contexts.
Properties
CAS No. |
70413-02-4 |
|---|---|
Molecular Formula |
C19H19KO8S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
potassium;3-[3-hydroxy-4-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]phenoxy]propane-1-sulfonate |
InChI |
InChI=1S/C19H20O8S.K/c1-26-19-8-4-13(11-18(19)22)3-7-16(20)15-6-5-14(12-17(15)21)27-9-2-10-28(23,24)25;/h3-8,11-12,21-22H,2,9-10H2,1H3,(H,23,24,25);/q;+1/p-1/b7-3+; |
InChI Key |
DPKJUWZXVOVDDI-CDQVLDCRSA-M |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O)O.[K+] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


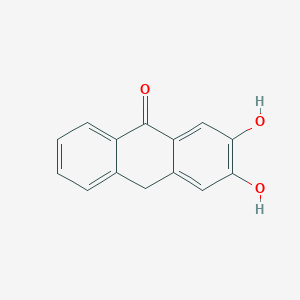
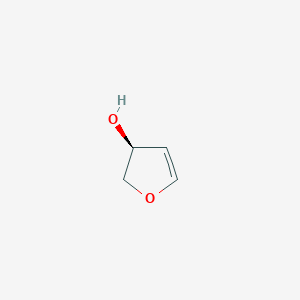
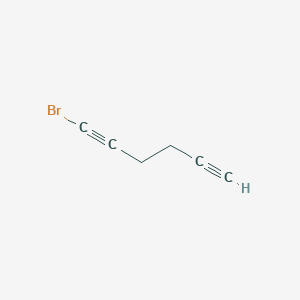
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)
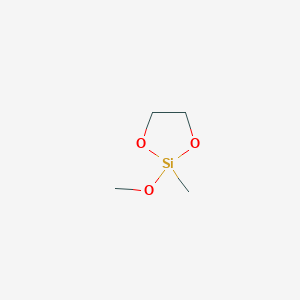

![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)
